2-(4-Methylcycloheptyl)ethanol
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Overview
Description
2-(4-Methylcycloheptyl)ethanol is an organic compound with the chemical formula C10H20O. It belongs to the class of alcohols, characterized by the presence of a hydroxyl (-OH) group attached to a carbon atom. This compound is notable for its unique structure, which includes a cycloheptyl ring substituted with a methyl group and an ethanol side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylcycloheptyl)ethanol can be achieved through several methods:
Grignard Reaction: One common method involves the reaction of 4-methylcycloheptanone with ethylmagnesium bromide (a Grignard reagent) followed by hydrolysis. This reaction proceeds under anhydrous conditions and typically requires a solvent such as diethyl ether or tetrahydrofuran (THF).
Reduction of Ketones: Another method involves the reduction of 4-methylcycloheptanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylcycloheptyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acidic medium.
Reduction: NaBH4 or LiAlH4 in anhydrous conditions.
Substitution: SOCl2 or PBr3 in the presence of a base like pyridine.
Major Products
Oxidation: 4-Methylcycloheptanone or 4-Methylcycloheptanal.
Reduction: 4-Methylcycloheptane.
Substitution: 2-(4-Methylcycloheptyl)chloride or 2-(4-Methylcycloheptyl)bromide.
Scientific Research Applications
2-(4-Methylcycloheptyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: It may serve as a precursor for the synthesis of bioactive compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Methylcycloheptyl)ethanol involves its interaction with biological membranes and proteins. The hydroxyl group can form hydrogen bonds with amino acid residues, affecting protein structure and function. Additionally, the hydrophobic cycloheptyl ring can insert into lipid bilayers, altering membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
Cycloheptanol: Similar structure but lacks the methyl substitution.
2-Cycloheptylethanol: Similar structure but lacks the methyl substitution on the cycloheptyl ring.
4-Methylcyclohexanol: Similar structure but with a six-membered ring instead of a seven-membered ring.
Uniqueness
2-(4-Methylcycloheptyl)ethanol is unique due to the presence of both a methyl-substituted cycloheptyl ring and an ethanol side chain. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Biological Activity
2-(4-Methylcycloheptyl)ethanol, a secondary alcohol with the molecular formula C11H22O, features a cycloheptyl group with a methyl substituent. This unique structure may contribute to its biological activities, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound, including its antimicrobial, antioxidant, and potential anticancer properties.
- Molecular Formula: C11H22O
- Classification: Secondary alcohol
- Structure: Contains a cycloheptyl group with a para-methyl substitution on an ethyl chain.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Its efficacy has been evaluated against various bacterial strains, including:
Microorganism | Method Used | Minimum Inhibitory Concentration (MIC) |
---|---|---|
E. coli | Disk diffusion | 0.125 mg/mL |
S. aureus | Disk diffusion | 0.25 mg/mL |
B. cereus | Microdilution method | 0.5 mg/mL |
S. typhimurium | Microdilution method | 0.5 mg/mL |
The compound's antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit growth .
Antioxidant Activity
The antioxidant capacity of this compound has been assessed through various assays, including the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. The results indicate that this compound can effectively scavenge free radicals, demonstrating concentration-dependent activity:
Concentration (µg/mL) | Scavenging Activity (%) |
---|---|
100 | 85 |
50 | 70 |
25 | 55 |
12.5 | 40 |
The high scavenging activity suggests that it could be beneficial in preventing oxidative stress-related diseases .
Cytotoxicity and Anticancer Potential
Preliminary studies have explored the cytotoxic effects of this compound on cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. The antiproliferative effect was evaluated using the Trypan blue exclusion assay, showing promising results:
Concentration (µg/mL) | Cell Viability (%) |
---|---|
Control | 100 |
10 | 80 |
20 | 65 |
50 | 45 |
These findings indicate that higher concentrations of the compound significantly reduce cell viability, suggesting potential as an anticancer agent.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Antimicrobial Action: Disruption of bacterial cell membranes.
- Antioxidant Activity: Scavenging of free radicals through electron donation.
- Cytotoxic Effects: Induction of apoptosis in cancer cells via modulation of signaling pathways.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on the efficacy of various alcohols, including this compound, found it to be effective against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial potential .
- Antioxidant Study : Research evaluating the antioxidant properties revealed that compounds with similar structures often exhibit enhanced radical scavenging abilities due to their ability to donate electrons efficiently .
- Cytotoxicity in Cancer Research : Investigations into the cytotoxic effects on breast cancer cell lines showed that secondary alcohols can significantly inhibit cell proliferation, suggesting their potential use in cancer therapy.
Properties
CAS No. |
5452-80-2 |
---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
2-(4-methylcycloheptyl)ethanol |
InChI |
InChI=1S/C10H20O/c1-9-3-2-4-10(6-5-9)7-8-11/h9-11H,2-8H2,1H3 |
InChI Key |
RTDQNBGTIROCLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(CC1)CCO |
Origin of Product |
United States |
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